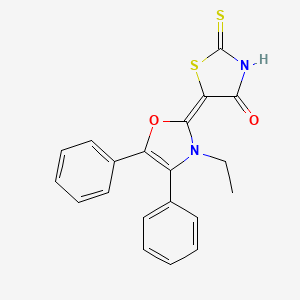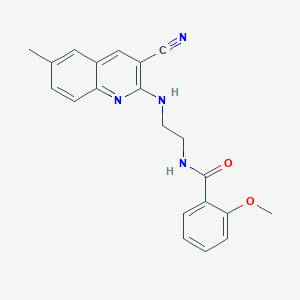![molecular formula C8H8N2O3S2 B12888012 2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
2-(Methylthio)benzo[d]oxazole-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)benzo[d]oxazole-7-sulfonamide is a chemical compound with the molecular formula C8H7NOS It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzo[d]oxazole-7-sulfonamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is carried out under controlled conditions, often involving aqueous hydrogen peroxide and ethanol as solvents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)benzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor in various biochemical pathways .
Comparison with Similar Compounds
- 2-Methylthio Benzoxazole
- 2-Methylmercaptobenzoxazole
- 2-(Methylthio)benzoxazole
Comparison: 2-(Methylthio)benzo[d]oxazole-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, this compound exhibits enhanced solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H8N2O3S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-8-10-5-3-2-4-6(7(5)13-8)15(9,11)12/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
VOEJKAVOACUVNC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
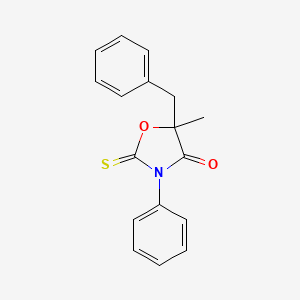
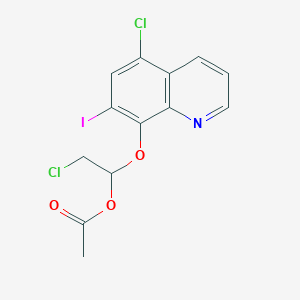
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
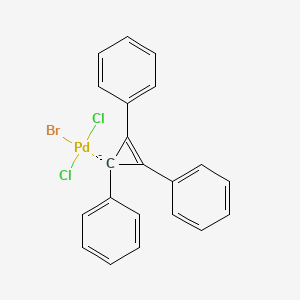
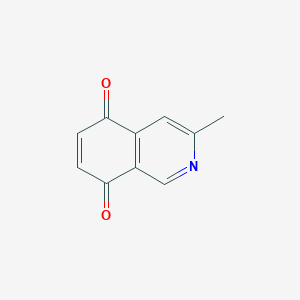

![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)


